4-(Piperonylideneamino)acetophenone
Description
Acetophenone derivatives typically feature a phenyl group bonded to a carbonyl group, with substitutions influencing their chemical and biological properties.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-11(18)13-3-5-14(6-4-13)17-9-12-2-7-15-16(8-12)20-10-19-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLAWJWUQFVMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92855-90-8 | |
| Record name | 4-(PIPERONYLIDENEAMINO)ACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperonylideneamino)acetophenone typically involves the condensation reaction between piperonal and 4-aminoacetophenone. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperonylideneamino)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(Piperonylideneamino)acetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Piperonylideneamino)acetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress responses, leading to potential therapeutic effects .
Comparison with Similar Compounds
4'-Piperidinoacetophenone
- Structure: Molecular formula C₁₃H₁₇NO, featuring a piperidine ring substituted at the para position of the acetophenone backbone (Fig. 1 in ) .
- Properties :
- Contrast: Unlike 4-(Piperonylideneamino)acetophenone, the piperidine substituent lacks the methylenedioxy group (piperonyl), which may reduce aromatic π-stacking interactions.
Imidazole-Derived Acetophenones
- Examples: 4-(1H-imidazole-1-yl)acetophenone derivatives ().
- Structure: Imidazole rings linked to acetophenone via benzaldehyde or ketone groups.
- Bioactivity: Antifungal Activity: 4-(1H-imidazole-1-yl)acetophenone hydrazones (e.g., 4ImAcpClPh) showed high activity against Candida glabrata (MIC₇₅: 2.6 µM) . Selectivity: Imidazole substitutions enhance selectivity for fungal targets over mammalian cells.
Natural Acetophenones from Fungi and Plants
- Fungal Derivatives: 4-Prenyloxyclavatol (242): Isolated from Nigrospora sphaerica, with a prenyl ether substitution enhancing lipophilicity () . Colletotricholides A/B (243/244): Eremophylane-acetophenone conjugates with antifungal properties ().
- Plant Derivatives: Acroquinolones A-B (102/103): Acetophenone-alkaloid hybrids with cytotoxic effects (IC₅₀: 14.2–30.8 µM) against cancer cells () .
- Contrast : Natural derivatives often feature prenyl or geranyl groups, enhancing membrane permeability compared to synthetic analogs.
Functional and Industrial Comparisons
Antifungal and Antimicrobial Activity
| Compound | Target Microbe | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| 4ImAcpClPh | Candida glabrata | 2.6 µM | |
| Colletotricholide A (243) | Fungal pathogens | Not quantified | |
| Acroquinolone B (103) | HeLa cancer cells | 14.2 µg/mL |
Key Insight: Synthetic derivatives (e.g., imidazole-acetophenones) exhibit higher specificity than natural analogs, which often require higher concentrations for efficacy.
Structural and Electronic Comparisons
| Compound | Key Substituent | Molecular Weight | Bioactivity |
|---|---|---|---|
| 4'-Piperidinoacetophenone | Piperidine | 203.28 g/mol | Low to moderate |
| 4-(1H-Imidazole-1-yl)acetophenone | Imidazole | ~245 g/mol* | High antifungal |
| 4-Prenyloxyclavatol (242) | Prenyl ether | ~290 g/mol* | Antifungal |
| Acroquinolone B (103) | Alkaloid hybrid | ~350 g/mol* | Cytotoxic |
*Estimated based on structural analogs.
Key Insight : Bulky substituents (e.g., prenyl, imidazole) correlate with enhanced bioactivity but may reduce solubility.
Biological Activity
4-(Piperonylideneamino)acetophenone, a compound with the chemical formula C16H13NO3, has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer effects, and discusses relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a piperonylidene group attached to an aminoacetophenone structure. Its unique structural features contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 92855-90-8 |
| Molecular Weight | 269.28 g/mol |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Notably, a study published in a peer-reviewed journal highlighted its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induced apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of this compound against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating strong antibacterial effects.
- The study utilized disk diffusion methods to assess the compound's effectiveness, with results showing clear zones of inhibition around treated areas.
-
Cytotoxicity in Cancer Research
- In vitro assays were performed using MCF-7 and HeLa cell lines to determine the cytotoxic effects of the compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 30 µM for MCF-7 cells.
- Flow cytometry analysis revealed that treatment with the compound led to increased apoptotic cell populations compared to control groups .
The proposed mechanism of action for this compound involves interaction with cellular targets that disrupt normal cellular functions. For antimicrobial activity, it is believed that the compound alters membrane permeability, leading to cell death. In cancer cells, it induces apoptosis through mitochondrial pathways and caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
